3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
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Overview
Description
3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, commonly known as DDC, is a synthetic compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. DDC is a member of the cyclohexenone family and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
DDC exerts its effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, in cancer cells, DDC inhibits the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and angiogenesis. In Alzheimer's disease, DDC inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
DDC has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer cells, DDC induces apoptosis and inhibits angiogenesis. In Alzheimer's and Parkinson's disease, DDC has neuroprotective effects and inhibits the formation of amyloid-beta and alpha-synuclein aggregates. In addition, DDC has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using DDC in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving DDC. One area of interest is the development of DDC-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the investigation of the potential side effects and toxicity of DDC, as well as the development of more efficient synthesis methods. Finally, further research is needed to fully understand the mechanisms of action of DDC and its potential applications in other disease areas.
Synthesis Methods
DDC can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with cyclohexenone in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
DDC has been studied extensively for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DDC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, DDC has been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta and alpha-synuclein aggregates, respectively.
properties
IUPAC Name |
3-(2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2)9-11(7-12(18)10-16)17-14-8-13(19-3)5-6-15(14)20-4/h5-8,17H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGRQRJVQWBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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